Lauric acid
Overview
Description
- Lauric acid, also known as dodecanoic acid, is a saturated fatty acid with a 12-carbon atom chain. It belongs to the group of medium-chain fatty acids.
- It appears as a bright white, powdery solid with a faint odor reminiscent of bay oil or soap.
- This compound is found in various natural sources, including coconut oil (45-52%), palm kernel oil (44-52%), and babassu kernel oil .
Mechanism of Action
Target of Action
Lauric acid, a saturated fatty acid with a 12-carbon atom chain, is known for its antimicrobial properties . It primarily targets various pathogens, including bacteria, viruses, and fungi . In addition, this compound has been found to interact with several proteins in the human body, such as the Hepatocyte nuclear factor 4-alpha and the Very low-density lipoprotein receptor .
Mode of Action
This compound’s mode of action involves disrupting the lipid membrane of microorganisms, leading to their destruction . This disruption is a result of this compound’s interaction with its targets . Furthermore, this compound is converted to monolaurin in the digestive tract with the help of other enzymes. Monolaurin, derived from this compound, is more capable of fighting pathogens and exhibits strong antibacterial properties .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce apoptosis in cancer cells and promote the proliferation of normal cells by maintaining cellular redox homeostasis . This compound also influences lipid metabolism, particularly sphingolipid metabolism . These affected pathways and their downstream effects contribute to this compound’s antimicrobial activity and its potential health benefits.
Pharmacokinetics
In terms of pharmacokinetics, this compound is easily absorbed and transported in the body . Detailed studies have shown that the majority of ingested this compound is transported directly to the liver where it is directly converted to energy and other metabolites rather than being stored as fat . Such metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .
Result of Action
The molecular and cellular effects of this compound’s action are significant. This compound increases total serum lipoproteins more than many other fatty acids, but mostly high-density lipoprotein (HDL) . It also induces apoptosis in cancer cells and promotes the proliferation of normal cells by maintaining cellular redox homeostasis . Furthermore, this compound has been shown to contribute the least to fat accumulation among saturated fatty acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the antimicrobial activity of this compound can be affected by the pH level of the environment . Moreover, the production of this compound, when assumed to be carbon-neutral, can lead to an 8.9% reduction in global warming potential compared to petroleum-based products . This highlights the potential of this compound as an eco-friendly alternative in various applications.
Biochemical Analysis
Biochemical Properties
Lauric acid plays a significant role in various biochemical reactions. It is known for its antimicrobial activity, which is primarily due to its ability to disrupt the lipid membranes of bacteria, fungi, and viruses. This compound interacts with enzymes such as lipases, which hydrolyze it into monolaurin, a compound with potent antimicrobial properties . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function. For example, it can inhibit the activity of certain enzymes by altering the lipid environment of cell membranes .
Cellular Effects
This compound has diverse effects on different cell types and cellular processes. It has been shown to promote cell differentiation and proliferation at low concentrations, while higher concentrations can induce cell apoptosis and inhibit cell viability . This compound influences cell signaling pathways, such as the NF-κB pathway, and can modulate gene expression related to inflammation and immune response . It also affects cellular metabolism by enhancing mitochondrial biogenesis and improving glucose uptake in insulin-resistant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and disrupt the lipid bilayers of cell membranes, leading to increased membrane permeability and cell lysis . This compound also modulates the activity of enzymes involved in lipid metabolism, such as acyl-CoA dehydrogenases, by altering their substrate availability . Furthermore, it can influence gene expression by acting as a ligand for nuclear receptors like PPAR-γ, which regulates genes involved in lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to this compound in vitro has been shown to affect cellular function, including changes in cell viability, proliferation, and differentiation . In vivo studies have demonstrated that this compound can have lasting effects on metabolic processes and immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been found to enhance immune function and reduce inflammation, while high doses can lead to toxic effects such as liver damage and metabolic disturbances . Dose-dependent effects have also been observed in terms of antimicrobial activity, with higher doses being more effective at inhibiting bacterial growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly absorbed and transported to the liver, where it undergoes β-oxidation to produce energy . This compound can also be converted into ketone bodies, which serve as an alternative energy source for extrahepatic tissues . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in fatty acid synthesis and oxidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed directly into the portal vein and transported to the liver without the need for carnitine-assisted transport . Within cells, this compound can diffuse across mitochondrial membranes and is rapidly metabolized . It can also interact with transport proteins and binding proteins that facilitate its distribution and localization within different cellular compartments .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is primarily localized in the mitochondria, where it undergoes β-oxidation . This compound can also be found in the endoplasmic reticulum and lipid droplets, where it participates in lipid synthesis and storage . Post-translational modifications and targeting signals help direct this compound to specific cellular compartments, influencing its metabolic and signaling roles .
Preparation Methods
- Lauric acid can be synthesized through various routes, including hydrolysis of coconut oil or palm kernel oil triglycerides.
- Industrial production methods involve saponification of coconut oil or palm kernel oil followed by acidification to yield this compound.
Chemical Reactions Analysis
- Lauric acid undergoes typical reactions of carboxylic acids, such as esterification, amidation, and oxidation.
- Common reagents include alcohols (for esterification), ammonia or amines (for amidation), and oxidizing agents (for oxidation).
- Major products include laurate esters, amides, and oxidized derivatives.
Scientific Research Applications
- In chemistry: Lauric acid serves as a model compound for studying fatty acids due to its medium-chain length.
- In biology: It has antimicrobial properties and is used in skincare products and soaps.
- In medicine: this compound is being investigated for potential antiviral and anticancer effects.
- In industry: It is used in cosmetics, surfactants, and food additives.
Comparison with Similar Compounds
- Lauric acid is unique among fatty acids due to its 12-carbon chain length.
- Similar compounds include undecanoic acid and tridecanoic acid, but they differ in chain length and properties.
Properties
IUPAC Name |
dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Record name | LAURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17822 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |
Record name | Dodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021590 | |
Record name | Dodecanoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |
Record name | LAURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17822 | |
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Record name | Dodecanoic acid | |
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Record name | Lauric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Dodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
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Record name | Lauric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |
Record name | LAURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17822 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lauric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03017 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
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Flash Point |
235 °F (NTP, 1992), [HSDB] 113 °C | |
Record name | LAURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17822 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lauric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5046 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |
Record name | LAURIC ACID | |
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Record name | Lauric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03017 | |
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Record name | DODECANOIC ACID | |
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Record name | Dodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
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Record name | Lauric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |
Record name | LAURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17822 | |
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Vapor Pressure |
1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |
Record name | LAURIC ACID | |
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Mechanism of Action |
It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, we demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. Hexanoic, heptanoic and octanoic acids dose-dependently induced neurite outgrowth of the cells: their maximal effects determined 2 days after addition to the culture medium were more marked than the effect of NGF. PC12 cells exposed to octanoic acid expressed increased levels of the neuronal marker beta-tubulin isotype III. Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. In contrast, the polyunsaturated fatty acid linoleic acid and short-chain fatty acids had only slight or almost no effects on neurite formation in the absence of NGF. The effect of octanoic acid was synergistic with or additive to the effects of NGF and dibutyryl cyclic AMP. Octanoic acid upregulated phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), critical signaling molecules in neuronal differentiation, but not phosphorylation of Akt, a signaling molecule downstream of phosphatidylinositol 3-kinase (PI3K). Moreover, growth of neurites induced by octanoic acid was potently inhibited by treatment of cells with the p38 MAPK inhibitor SB203580 and the ERK kinase inhibitor PD98059 but not inhibited and only slightly inhibited by the JNK inhibitor SP600125 and the PI3K inhibitor wortmannin, respectively. Taken together, our results indicate that MCFAs, including octanoic acid, induced neurite outgrowth of PC12 cells in the absence of NGF and suggest that the activation of p38 MAPK and ERK pathways is involved in this process. | |
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Color/Form |
Colorless needles, Needles from alcohol, White, crystalline powder | |
CAS No. |
143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |
Record name | LAURIC ACID | |
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Record name | Lauric acid | |
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Record name | Dodecanoic acid | |
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Record name | lauric acid | |
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Record name | Dodecanoic acid | |
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Record name | Dodecanoic acid | |
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Record name | Lauric acid | |
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Record name | Dodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DODECANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |
Record name | LAURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17822 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Lauric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03017 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DODECANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does lauric acid exert its antimicrobial activity?
A1: this compound exhibits potent antimicrobial activities against a range of microorganisms, including bacteria and fungi. [, ] Its mechanism of action involves disrupting the cell membrane integrity, leading to increased permeability and eventual cell death. [, ] this compound's ability to disrupt biofilms formed by microorganisms like Clostridium difficile further contributes to its antimicrobial efficacy. [] Studies have also shown its efficacy against poultry processing-related microorganisms, particularly when combined with potassium hydroxide. []
Q2: Does this compound influence inflammation?
A2: Research suggests that this compound possesses anti-inflammatory properties. In mouse models of Clostridium difficile infection, this compound pretreatment has been shown to reduce symptoms and the production of pro-inflammatory cytokines. [] This indicates its potential to modulate the inflammatory response during infection.
Q3: How does this compound affect lipid profiles and liver health?
A3: Studies on animal models have shown that this compound can influence lipid profiles. In high-fat diet-induced hypercholesterolemic mice, a modified virgin coconut oil with reduced this compound content improved the plasma lipid profile by increasing high-density lipoprotein (HDL) cholesterol and improving the ratio of total cholesterol to HDL cholesterol. [] Both virgin coconut oil and this compound-modified virgin coconut oil, along with medium-chain triglycerides, attenuated hepatic fat accumulation induced by a high-fat diet. [] Another study demonstrated this compound's potential in mitigating hepato-metabolic complications associated with non-alcoholic fatty liver disease in rats by modulating serum lipid levels, antioxidant enzyme activity, and inflammatory markers. []
Q4: Can this compound be used to control methanogenesis in microbial fuel cells?
A4: Yes, research suggests that this compound can be utilized to control methanogenesis in microbial fuel cells (MFCs). [] Pretreating the anaerobic sludge inoculum with this compound has been shown to suppress methanogens, enhancing power recovery and coulombic efficiency in MFCs. [] This is attributed to this compound's ability to selectively inhibit the growth of methanogens while allowing anodophiles to thrive.
Q5: Can this compound be used as a feed additive in broiler chickens?
A5: Studies have investigated the potential of this compound as a feed additive to reduce Campylobacter coli in broiler meat. [] Results showed that this compound supplementation led to a significant increase in this compound concentration in the breast muscle of treated broilers, with variations observed between breeds. [] Importantly, a reduction in Campylobacter coli numbers in the meat of this compound-treated broilers was observed, suggesting its potential as a food safety measure. []
Q6: What is the chemical structure and properties of this compound?
A6: this compound, systematically known as dodecanoic acid, is a saturated fatty acid with the molecular formula CH3(CH2)10COOH. It has a molecular weight of 200.32 g/mol. [] Structurally, it features a 12-carbon chain terminated by a carboxylic acid group. [] Spectroscopically, this compound exhibits characteristic peaks in infrared (IR) spectra, with prominent absorptions observed in the regions associated with C-H stretching (2900-2800 cm-1) and the C=O stretch of the carboxylic acid group (around 1700 cm-1). []
Q7: How is this compound metabolized?
A7: Research has explored the metabolism of this compound, specifically its hydroxylation by monooxygenase enzymes, using techniques like HPLC and mass spectrometry. [] The regiospecific metabolism of this compound by liver microsomes from rats and fish has been investigated, highlighting the formation of omega- and omega-1-hydroxylauric acids. [] The study cautions about potential artifact formation during extraction procedures, emphasizing the importance of acidification before ethyl acetate extraction to prevent the formation of acetoxy derivatives of hydroxylauric acids. []
Q8: Can this compound be incorporated into transdermal drug delivery systems?
A8: Yes, this compound has been explored as a chemical enhancer in transdermal drug delivery systems (TDDS). [] Studies using confocal laser scanning microscopy (CLSM) have demonstrated its homogenous embedment and release characteristics in TDDSs composed of acrylic, polyisobutylene, and silicone polymer adhesives. [] This highlights its compatibility with different adhesive systems used in transdermal patches.
Q9: What is the effect of this compound addition on biocomposite edible films?
A9: this compound has been studied as an additive in biocomposite edible films composed of chitosan, carrageenan, and modified tapioca. [] Results indicate that this compound addition influences the film's characteristics, with increasing concentrations leading to decreased moisture content, tensile strength, and elongation, while increasing thickness and opacity. [] An optimal this compound concentration (10%) was identified, resulting in a biocomposite with desirable characteristics for edible packaging applications. []
Q10: How does this compound influence the properties of phase change materials?
A10: this compound has been studied as a component in various phase change materials (PCMs) for thermal energy storage applications.
- In composites with cetyl alcohol and silicon dioxide, this compound contributes to shape-stabilized PCMs with potential applications in temperature control for textiles. []
- Combined with capric acid and expanded graphite, it forms shape-stabilized PCMs with enhanced thermal properties, suitable for building energy conservation. []
- Research has investigated the melting characteristics of encapsulated this compound PCMs, revealing the impact of factors like capsule size, heating rate, and capsule material on melting behavior. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.